2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

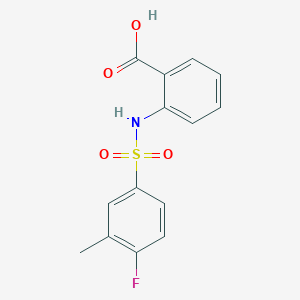

2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C14H12FNO4S . It has a molecular weight of 309.31 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid consists of a benzoic acid moiety linked to a 4-fluoro-3-methylbenzenesulfonamide group . The presence of the sulfonamide group and the fluorine atom may influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid is a powder . Its boiling point and other physical properties are not specified in the available sources .Scientific Research Applications

Synthesis and Derivative Formation

A significant focus in scientific research involving 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid relates to its synthesis and role as a precursor for derivative compounds with potential pharmaceutical applications. For instance, the development of practical synthesis methods for structurally related compounds, such as 2-fluoro-4-bromobiphenyl, underscores the importance of fluoro and bromo derivatives in pharmaceutical manufacturing. This compound serves as a key intermediate for the production of flurbiprofen, highlighting the relevance of fluoro-derivatives in creating anti-inflammatory and analgesic materials. The challenges of synthesis, including the use of palladium and toxic reagents, and the quest for safer, more economical methods, are central to current research efforts (Qiu et al., 2009).

Environmental Impact and Degradation

Another critical area of research involves understanding the environmental fate, biodegradability, and potential toxic effects of chemical compounds related to 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid. Studies on compounds like acetaminophen (ACT) by advanced oxidation processes (AOPs) shed light on the degradation pathways, by-products, and ecological impacts of pharmaceutical compounds. Such research is vital for developing strategies to mitigate environmental contamination and for the design of compounds with reduced ecological footprints (Qutob et al., 2022).

Biological and Pharmacological Studies

Research into the biological activity and potential therapeutic applications of benzoic acid derivatives, including those related to 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid, is a burgeoning field. The exploration of benzoic acid as a regulator of gut functions in both food and feed additives illustrates the wide-ranging implications of this compound in health and disease management. Such studies underscore the multifaceted roles of benzoic acid derivatives in enhancing gut health through enzyme activity regulation, immunity modulation, and microbiota balance, pointing to potential therapeutic applications (Mao et al., 2019).

Safety and Hazards

properties

IUPAC Name |

2-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c1-9-8-10(6-7-12(9)15)21(19,20)16-13-5-3-2-4-11(13)14(17)18/h2-8,16H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKYFGLLAORHRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801202936 |

Source

|

| Record name | 2-[[(4-Fluoro-3-methylphenyl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801202936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid | |

CAS RN |

379254-41-8 |

Source

|

| Record name | 2-[[(4-Fluoro-3-methylphenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379254-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(4-Fluoro-3-methylphenyl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801202936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate](/img/structure/B492002.png)

![2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B492004.png)

![4-[(Phenoxycarbonyl)(2-thienylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B492011.png)

![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B492015.png)

![2,4,5-trimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B492016.png)

![Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492019.png)

![Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492025.png)

![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B492027.png)

![Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492029.png)

![Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492030.png)

![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492031.png)

![Methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492032.png)

![Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B492044.png)